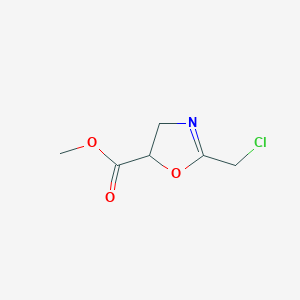

Methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate

Description

Methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate is a heterocyclic compound featuring a partially saturated 1,3-oxazole ring (4,5-dihydrooxazole) with a chloromethyl (-CH₂Cl) substituent at position 2 and a methyl ester (-COOCH₃) at position 3. This structure confers unique reactivity and stereoelectronic properties, making it valuable in synthetic chemistry, particularly as a precursor for pharmaceuticals or agrochemicals.

The compound’s conformation is influenced by ring puckering, a critical factor in its stability and interactions. Cremer and Pople’s puckering coordinates provide a framework to quantify deviations from planarity in cyclic systems. For this dihydrooxazole, the puckering amplitude and phase angle differ from fully aromatic oxazoles due to partial saturation, impacting its electronic profile and steric demands . Structural determination via X-ray crystallography, often facilitated by SHELX software , reveals bond lengths and angles critical for understanding its reactivity.

Properties

Molecular Formula |

C6H8ClNO3 |

|---|---|

Molecular Weight |

177.58 g/mol |

IUPAC Name |

methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C6H8ClNO3/c1-10-6(9)4-3-8-5(2-7)11-4/h4H,2-3H2,1H3 |

InChI Key |

WNCSZARZHFAXPM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CN=C(O1)CCl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate

General Synthetic Strategy

The synthesis of methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate generally involves the formation of the oxazoline ring via cyclization of serine derivatives or related amino alcohols, followed by chloromethylation at the 2-position of the oxazoline ring. The methyl ester functionality is typically introduced through esterification or by using methyl ester starting materials.

Detailed Synthetic Routes

Cyclization of Serine Methyl Ester Derivatives

One common approach begins with DL-serine methyl ester hydrochloride, which undergoes cyclodehydration to form the 4,5-dihydro-1,3-oxazole ring system. This is achieved by reaction with chlorinating agents such as phosphoryl chloride (POCl3) or thionyl chloride (SOCl2), which facilitate ring closure and introduce the chloromethyl substituent at the 2-position.

Step 1: DL-serine methyl ester hydrochloride is reacted with phosphoryl chloride in an inert solvent like dichloromethane or acetonitrile at low temperature (0°C), then warmed to room temperature overnight. This step promotes cyclization and chloromethylation simultaneously, yielding methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate as a solid product after workup and purification.

Step 2: The crude product is isolated by filtration, washed with water to remove inorganic salts, and dried to obtain the desired compound in moderate to good yields (typically 40-80%).

This method is supported by experimental procedures reported in patent literature and peer-reviewed journals, showing reproducible yields and purity suitable for further synthetic applications.

Alternative Halogenation and Esterification Routes

Another approach involves initial formation of methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate, followed by selective reduction or substitution to the monochloromethyl derivative.

Formation of Dichloromethyl Intermediate: Starting from serine methyl ester hydrochloride, treatment with chlorinating agents under controlled conditions leads to the dichloromethyl derivative.

Selective Conversion: The dichloromethyl group can be selectively converted to chloromethyl by controlled hydrolysis or base treatment (e.g., sodium methoxide in methanol at low temperature around -10°C), enabling fine-tuning of substitution pattern.

This two-step approach allows for more control over the halogenation state and potentially higher purity of the final chloromethyl oxazoline compound.

Reaction Conditions and Reagents

| Step/Reaction Stage | Reagents/Conditions | Solvent(s) | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Cyclization and chloromethylation | DL-serine methyl ester hydrochloride + POCl3 | Acetonitrile, DCM | 0°C to room temp | 40–80 | Overnight stirring; aqueous workup; filtration |

| Dichloromethyl intermediate formation | DL-serine methyl ester hydrochloride + chlorinating agent (e.g., SOCl2) | Dichloromethane | Room temperature | Not specified | Followed by selective reduction to chloromethyl |

| Selective conversion to chloromethyl | Sodium methoxide in methanol | Methanol | ~ -10°C | Not specified | Base-mediated substitution/hydrolysis |

| Esterification (if required) | Methanol + acid/base catalysts | Methanol | 0°C to ambient | High | To introduce methyl ester if starting from acid |

Analytical and Structural Confirmation

The identity and purity of methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate are confirmed by:

Nuclear Magnetic Resonance (NMR): Characteristic signals include singlets for chloromethyl protons (~5 ppm) and methyl ester protons (~3.7 ppm), along with ring protons.

Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight (around 212 g/mol) confirm the molecular formula C6H8ClNO3.

Infrared Spectroscopy (IR): Ester carbonyl absorption near 1730 cm⁻¹ and oxazoline ring vibrations.

Elemental Analysis: Consistent with calculated values for carbon, hydrogen, nitrogen, and chlorine content.

These methods ensure the synthesized compound meets the required specifications for research and industrial use.

Comparative Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Amino or thio derivatives of the oxazole ring.

Oxidation: Oxazole derivatives with oxidized functional groups.

Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

Methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl group allows for covalent bonding with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Heterocycle Core: The dihydro-1,3-oxazole in the target compound exhibits reduced aromaticity compared to fully unsaturated oxazoles (e.g., SY220155), leading to higher reactivity in ring-opening reactions.

- Substituent Effects : The chloromethyl group at position 2 provides a reactive site for nucleophilic substitution, unlike the methoxyphenyl group in SY220155, which introduces steric bulk and electron-donating effects. The carboxylic acid in SY220158 increases polarity, affecting solubility and biological activity compared to ester derivatives.

- Functional Groups : Methyl esters (target compound) are more hydrolytically stable than ethyl esters (pyrazole derivative ), but less polar than carboxylic acids (SY220158).

Conformational and Electronic Properties

- Ring Puckering : The 4,5-dihydro-1,3-oxazole adopts a puckered conformation distinct from planar aromatic oxazoles. Cremer-Pople parameters quantify this puckering, with amplitude and phase angles reflecting contributions from out-of-plane displacements. This puckering influences steric interactions and dipole moments.

- Electronic Effects : The electron-withdrawing chloromethyl group decreases electron density at the oxazole ring, enhancing electrophilicity at position 2. In contrast, the 3-chloro-2-fluorophenyl group in SY220158 introduces ortho-para-directing effects, altering regioselectivity in further reactions.

Biological Activity

Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate (CAS No. 208465-72-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H6ClNO3

- Molecular Weight : 175.57 g/mol

- InChI Key : CMUKPCIZFMTLKD-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate exhibits various biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

Several studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. For instance:

- In vitro assays against human leukemia cell lines (CEM-13 and U-937) showed that derivatives of oxazole compounds exhibit significant cytotoxicity, with IC50 values in the micromolar range. The mechanism involves apoptosis induction via caspase activation and p53 pathway modulation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| CEM-13 | 0.65 | Apoptosis via caspase activation |

| U-937 | 2.41 | p53 pathway modulation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study indicated that certain derivatives displayed significant inhibition against bacterial strains, suggesting potential as a lead compound for antibiotic development .

The biological activity of methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The chloromethyl group enhances reactivity toward nucleophiles, allowing the compound to inhibit enzymes by covalent modification.

- Receptor Modulation : The oxazole ring structure facilitates interactions with various receptors involved in cell signaling pathways.

Study on Anticancer Effects

A notable study published in MDPI explored the effects of oxazole derivatives on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner .

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial properties of methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate derivatives against common pathogens. The findings revealed promising antibacterial activity with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate?

The synthesis typically involves multi-step organic reactions, including oxazole ring formation followed by functionalization. A common approach is the Vilsmeier-Haack reaction, which introduces formyl groups to heterocyclic precursors, as demonstrated in the synthesis of related dihydro-oxazole derivatives . Alternatively, cyclization reactions using chloromethyl precursors under controlled conditions (e.g., acid catalysis or thermal activation) are effective. Patent literature highlights methods for ethyl analogs, which can be adapted by substituting ester groups and optimizing reaction parameters for methyl ester formation .

Q. What characterization techniques are essential for confirming the compound's structural integrity post-synthesis?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To verify substituent positions and ring structure (e.g., H and C NMR for chloromethyl and ester groups).

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- X-ray Crystallography : To resolve ambiguities in stereochemistry or ring puckering, using software like SHELXL for refinement .

- Melting Point Analysis : To assess purity, though literature data may vary and require cross-validation with in-house measurements .

Advanced Research Questions

Q. How does the chloromethyl substituent influence the compound’s chemical reactivity and biological interactions?

The chloromethyl group introduces steric hindrance and electronic effects, altering nucleophilic substitution kinetics. In biological systems, this group may enhance binding to electrophilic sites in enzymes or receptors, as observed in structurally related compounds with antimicrobial activity . Computational studies (e.g., DFT calculations) can quantify electronic effects, while kinetic assays comparing halogenated analogs (e.g., bromo vs. chloro derivatives) provide empirical insights .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from differences in assay conditions or metabolite interference. To address this:

- Standardized Bioassays : Use validated protocols (e.g., MIC for antimicrobial activity) with positive controls .

- Metabolite Profiling : Employ HPLC or LC-MS to track hydrolysis products, such as 4,5-dihydro-oxazole carboxylic acid derivatives, which may exhibit independent activity .

- Comparative Studies : Benchmark against analogs like Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate, where substituent effects are well-documented .

Q. What methods are recommended for analyzing the puckering conformation of the dihydro-oxazole ring?

The Cremer-Pople puckering parameters provide a quantitative framework for describing non-planar ring conformations. Crystallographic data refined via SHELX software can generate amplitude () and phase () coordinates, which are critical for understanding steric strain and pseudorotation dynamics . For solution-phase studies, H NMR coupling constants () offer indirect evidence of puckering .

Methodological Recommendations

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclization steps .

- Crystallographic Refinement : Apply SHELXL’s twin refinement tools for high-resolution data to resolve disorder in chloromethyl groups .

- Biological Assays : Include cytotoxicity controls (e.g., HEK-293 cells) to differentiate between specific activity and general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.